Ehretianone
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Overview
Description
Ehretianone is an organic heterotetracyclic compound that is 9,9a-dihydro-9,4a-prop[1]enoxanthene-1,4-dione substituted by a hydroxy group at position 7, a methyl group at position 12 and a prenyl group at position 9a. Isolated from the root barks of Ehretia buxifolia, it exhibits antisnake venom activity. It has a role as a metabolite and an antidote. It is an organic heterotetracyclic compound, a cyclic ketone, a cyclic ether and a member of phenols.
Scientific Research Applications
Antisnake Venom Activity
Ehretianone, a novel quinonoid xanthene, has been identified as having significant antisnake venom activity. This compound, isolated from the root bark of Ehretia buxifolia, was shown to be effective against Echis carinatus venom in mice (Selvanayagam et al., 1996).
Analgesic and Anti-Inflammatory Activities
This compound has been associated with considerable analgesic and anti-inflammatory activities. A study on Ehretia cymosa, a plant related to the Ehretia genus, revealed significant pain-relieving and anti-inflammatory effects in rodent models, supporting traditional uses for various painful and inflammatory conditions (Ashagrie et al., 2023).
Potential in Cancer Research
While there is no direct research on this compound's effects on cancer, studies on other species in the Ehretia genus have shown promise in this area. For instance, Ehretia asperula has been used traditionally for treating liver diseases and shows potential in cancer therapy (Nguyen et al., 2017). This suggests a possibility that this compound or related compounds in the Ehretia genus might have potential applications in cancer research.
Antitubercular Activity
Compounds from Ehretia longiflora, another species in the Ehretia genus, have exhibited antitubercular activity against Mycobacterium tuberculosis. Ehretiquinone, a compound isolated from this species, showed significant activity, indicating potential research applications in tuberculosis treatment (Chien et al., 2012).
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,9S,10R)-6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione |
InChI |
InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3/t17-,21-,22+/m0/s1 |
InChI Key |
HBDVLYQTRSOPRO-BULFRSBZSA-N |
Isomeric SMILES |
CC1=C[C@H]2C3=C(C=CC(=C3)O)O[C@@]4(C1)[C@@]2(C(=O)C=CC4=O)CC=C(C)C |
Canonical SMILES |
CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C |
Synonyms |
7-hydroxy-9a-(3-methylbut-2-enyl)-4a,9-(2-methylprop-2-enyl)-4a,9a-dihydro-1,4-dioxoxanthene ehretianone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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